molecular formula C31H64O3 B1614446 TRIDECYLORTHOFORMATE CAS No. 24904-11-8

TRIDECYLORTHOFORMATE

Cat. No.: B1614446
CAS No.: 24904-11-8
M. Wt: 484.8 g/mol
InChI Key: CNSJQNJSRMMTIC-UHFFFAOYSA-N
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Description

Tridecylorthoformate: is an organic compound with the molecular formula C31H64O3 . It is a member of the orthoformate family, which are esters of orthoacids. This compound is characterized by its three alkoxy groups attached to a central carbon atom. This compound is primarily used in organic synthesis and has various applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecylorthoformate can be synthesized through the reaction of tridecanol with orthoformic acid or its derivatives. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Reactants: Tridecanol and orthoformic acid.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.

    Product Isolation: The product is isolated through distillation or extraction techniques.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tridecylorthoformate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form tridecanol and formic acid.

    Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different orthoformates.

    Reduction: this compound can be reduced to tridecanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water, acid catalyst (e.g., sulfuric acid), temperature range of 50°C to 70°C.

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 60°C to 80°C.

    Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., ether), temperature range of 0°C to 25°C.

Major Products Formed:

    Hydrolysis: Tridecanol and formic acid.

    Transesterification: Different orthoformates depending on the alcohol used.

    Reduction: Tridecanol.

Scientific Research Applications

Tridecylorthoformate has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: this compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.

    Industrial Applications: this compound is used as a solvent and intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of tridecylorthoformate involves its ability to act as a nucleophile or electrophile in chemical reactions. The central carbon atom, attached to three alkoxy groups, can undergo nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Triethyl orthoformate: Similar structure but with ethyl groups instead of tridecyl groups.

    Trimethyl orthoformate: Similar structure but with methyl groups instead of tridecyl groups.

    Triisopropyl orthoformate: Similar structure but with isopropyl groups instead of tridecyl groups.

Uniqueness: Tridecylorthoformate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of certain polymers and resins.

Properties

CAS No.

24904-11-8

Molecular Formula

C31H64O3

Molecular Weight

484.8 g/mol

IUPAC Name

1-(didecoxymethoxy)decane

InChI

InChI=1S/C31H64O3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3

InChI Key

CNSJQNJSRMMTIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC

Origin of Product

United States

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